molecular formula C11H14Cl2N2O B15293397 1-(4-Amino-3,5-dichlorophenyl)-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)ethanone

1-(4-Amino-3,5-dichlorophenyl)-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)ethanone

Cat. No.: B15293397
M. Wt: 268.19 g/mol
InChI Key: MRCLBDICPAKKAV-NWOXSKRJSA-N
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Description

This compound is a deuterated derivative of the clenbuterol synthesis intermediate, featuring a heptadeuterated isopropylamino group (-NH-C(CD₃)₂) attached to a 4-amino-3,5-dichlorophenyl-substituted ethanone backbone. Its molecular formula is C₁₁H₁₀D₇Cl₂N₂O, with an average molecular mass of 279.20 g/mol (monoisotopic mass: 279.0984) . The deuterium atoms replace all seven hydrogens on the isopropyl group, enhancing metabolic stability and making it valuable for pharmacokinetic studies or as an isotopic internal standard in analytical chemistry .

Properties

Molecular Formula

C11H14Cl2N2O

Molecular Weight

268.19 g/mol

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)ethanone

InChI

InChI=1S/C11H14Cl2N2O/c1-6(2)15-5-10(16)7-3-8(12)11(14)9(13)4-7/h3-4,6,15H,5,14H2,1-2H3/i1D3,2D3,6D

InChI Key

MRCLBDICPAKKAV-NWOXSKRJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(=O)C1=CC(=C(C(=C1)Cl)N)Cl

Canonical SMILES

CC(C)NCC(=O)C1=CC(=C(C(=C1)Cl)N)Cl

Origin of Product

United States

Biological Activity

1-(4-Amino-3,5-dichlorophenyl)-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)ethanone is a compound of interest due to its potential biological activities. This compound is structurally related to various pharmacologically active molecules and has been studied for its antioxidant and anticancer properties. Understanding its biological activity can provide insights into its potential therapeutic applications.

  • Molecular Formula : C₈H₁₀Cl₂N₂O
  • Molecular Weight : 221.084 g/mol
  • CAS Number : 38339-07-0

Antioxidant Activity

The compound has demonstrated significant antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method is commonly employed to assess the antioxidant potential of compounds. In studies comparing various derivatives, compounds related to 1-(4-amino-3,5-dichlorophenyl)-2-aminoethanol exhibited antioxidant activity comparable to well-known antioxidants like ascorbic acid .

Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231.
  • Results : Compounds derived from similar structures have shown up to 46.2% reduction in cell viability in MDA-MB-231 cells .

The mechanism of action for these anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

Study 1: Antioxidant and Anticancer Evaluation

A study published in MDPI evaluated several derivatives for their antioxidant and anticancer activities. The findings highlighted that certain compounds demonstrated higher DPPH scavenging activity than ascorbic acid and significant cytotoxicity against glioblastoma cells .

CompoundDPPH Scavenging ActivityCytotoxicity (U-87 Cell Line)
Compound A1.37 times as effective as ascorbic acid43.7% reduction in viability
Compound BComparable to vitamin C46.2% reduction in viability

Study 2: Synthesis and Characterization

Another research article focused on the synthesis of various derivatives from 4-aminoacetophenone, including the target compound. The study characterized these compounds using NMR and mass spectrometry and evaluated their antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that these derivatives possess significant antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three primary analogs: clenbuterol intermediates, substituent-variant derivatives, and deuterated/non-deuterated counterparts. Key differences in structure, physicochemical properties, and applications are outlined below.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group CAS Number Role/Application
1-(4-Amino-3,5-dichlorophenyl)-2-(heptadeuterioisopropylamino)ethanone C₁₁H₁₀D₇Cl₂N₂O 279.20 Deutero-isopropylamino 38339-11-6* Metabolic studies, isotopic standard
2-(tert-Butylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone (Clenbuterol Impurity B) C₁₂H₁₆Cl₂N₂O·HCl 311.64 tert-Butylamino 37148-49-5 Synthetic impurity in clenbuterol
1-(4-Amino-3,5-dichlorophenyl)-2-bromoethanone C₈H₆BrCl₂NO 289.95 Bromo 37148-47-3 Clenbuterol synthesis intermediate
Clenproperol (1-(4-Amino-3,5-dichlorophenyl)-2-isopropylaminoethanol) C₁₁H₁₆Cl₂N₂O 263.16 Isopropylamino 38339-11-6 Bronchodilator (ethanol derivative)

Key Differences:

Backbone Functional Group: The target compound is an ethanone (ketone), whereas clenproperol and clenbuterol are ethanol (alcohol) derivatives . The ketone group in the target compound renders it a metabolic intermediate, while the alcohol group in clenproperol/clenbuterol confers β₂-adrenergic agonist activity .

Substituent Groups: The deutero-isopropylamino group distinguishes the target compound from clenbuterol’s tert-butylamino group.

Deuterium Effects: The heptadeuteration in the target compound reduces metabolic oxidation rates compared to non-deuterated clenproperol, as deuterium-carbon bonds are stronger than protium-carbon bonds. This property is exploited in tracer studies to monitor drug degradation pathways .

Synthetic Utility: The bromoethanone analog (CAS 37148-47-3) is a critical intermediate in clenbuterol synthesis, undergoing nucleophilic substitution with tert-butylamine to form Impurity B . In contrast, the deuterated ethanone is likely used in niche applications like mass spectrometry quantification .

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